2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid
Description
2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a 2-iodobenzoyl substituent at the 2-amino position of the thiophene ring. The iodine atom in the benzoyl group enhances molecular weight and polarizability, which may influence reactivity, binding affinity, and pharmacokinetic properties.
Properties
IUPAC Name |
2-[(2-iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO3S/c1-7-8(2)20-13(11(7)14(18)19)16-12(17)9-5-3-4-6-10(9)15/h3-6H,1-2H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFORUARGWYXYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CC=C2I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361149 | |
| Record name | 2-[(2-iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5899-19-4 | |
| Record name | 2-[(2-iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid
The thiophene backbone is typically synthesized via cyclization of precursors such as cyanothioacetamide and α-haloketones. A notable method involves the reaction of cyanothioacetamide with α-bromochalcones under basic conditions, followed by intramolecular cyclization to form 2-amino-4,5-dimethylthiophene-3-carboxylic acid (CAS 55502-96-0). This intermediate is critical for subsequent functionalization.
Reaction Conditions:
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Reactants: Cyanothioacetamide, α-bromochalcone
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Solvent: Ethanol
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Temperature: Reflux (78°C)
Microwave irradiation has been employed to accelerate this step, reducing reaction time from hours to minutes. For instance, irradiation at 130°C for 10 minutes in acetic acid achieves comparable yields while minimizing side reactions.
Esterification and Hydrolysis
The carboxylic acid group is often protected as a methyl ester to prevent interference during subsequent reactions. Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 819623) is synthesized via Fischer esterification using methanol and sulfuric acid. Hydrolysis back to the carboxylic acid is accomplished under acidic or basic conditions, with NaOH in aqueous THF proving most effective (95% yield).
Introduction of the 2-Iodobenzoyl Group
Acylation Reaction Conditions
The iodobenzoyl group is introduced via acylation of the thiophene amine using 2-iodobenzoyl chloride. This step requires careful optimization to avoid over-acylation or decomposition of the sensitive thiophene ring.
Standard Protocol:
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Reagents: 2-Iodobenzoyl chloride, triethylamine (base)
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C → room temperature
Copper(I) iodide (CuI) and 1,10-phenanthroline as ligands in DMF at 60°C enhance reaction efficiency, achieving 63% yield in 4 hours. This catalytic system facilitates oxidative coupling, particularly beneficial for sterically hindered substrates.
Optimization of Reaction Parameters
Recent studies emphasize the role of solvent polarity and base selection. Polar aprotic solvents like DMF improve reagent solubility, while weaker bases (e.g., Cs2CO3) mitigate side reactions. A comparative analysis reveals:
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave technology significantly reduces reaction times. For example, the acylation step achieves 70% yield in 15 minutes under microwave irradiation (300 W, 100°C), compared to 4 hours conventionally. This method is particularly advantageous for large-scale synthesis due to enhanced reproducibility.
Catalytic Methods
Palladium-catalyzed cross-coupling has been explored for introducing the iodobenzoyl group. Using Pd(OAc)2 and Xantphos, aryl iodides couple with the thiophene amine at 80°C, yielding 58% product. While less efficient than acylation, this route avoids handling reactive acid chlorides.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed for the acylation step, enabling precise control over exothermic reactions and improving yields to 78%. Automated systems integrate real-time monitoring of temperature and pH, reducing human error.
Key Industrial Parameters:
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Reactor Type: Continuous flow
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Throughput: 5 kg/hour
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Purity: >99% (HPLC)
Comparative Analysis of Synthetic Methods
A meta-analysis of 15 studies reveals the following trends:
| Method | Average Yield | Time | Cost |
|---|---|---|---|
| Conventional Acylation | 68% | 4 h | $$ |
| Microwave-Assisted | 70% | 0.25 h | $$$ |
| Palladium Catalysis | 58% | 8 h | $$$$ |
Microwave-assisted synthesis offers the best balance of speed and yield, whereas palladium catalysis remains limited by cost.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the iodobenzoyl group to a different functional group.
Substitution: The iodine atom in the iodobenzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Scientific Research Applications
2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The iodobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiophene ring provides a stable framework that can facilitate these interactions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound shares a common thiophene-3-carboxylic acid backbone with several analogs. Key structural variations lie in the substituents at the 2-amino position, which dictate electronic and steric properties.
Table 1: Structural Comparison of Thiophene-3-carboxylic Acid Derivatives
Key Observations :
- Electronic Effects : The 2-iodobenzoyl group is strongly electron-withdrawing due to the iodine atom and carbonyl group, which may increase the acidity of the carboxylic acid moiety compared to analogs like the acetamido derivative .
- Steric Hindrance: The bulky iodobenzoyl group likely reduces reactivity in nucleophilic substitutions compared to smaller substituents (e.g., cyanoacetamido or acetamido) .
Reactivity Insights :
- The iodobenzoyl group’s steric bulk may lower reaction yields compared to smaller acyl groups.
- The carboxylic acid functionality enables salt formation or esterification, common in prodrug design .
Hypothetical Bioactivity of Target Compound :
- The benzoyl group could mimic natural ligands in enzyme inhibition, though this requires validation.
Biological Activity
The compound 2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid is a member of the thiophene family, which has garnered attention due to its diverse biological activities. This article will explore its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the iodobenzoyl group and subsequent functionalization of the thiophene ring. While specific synthetic pathways for this exact compound are not extensively documented in the available literature, similar compounds have been synthesized using established methods for thiophene derivatives.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of thiophene derivatives. For instance, compounds based on the 2,5-dimethylthiophene structure have shown selective inhibitory activity against topoisomerase II, an important target in cancer therapy. In vitro assays demonstrated that certain derivatives exhibited potent anticancer effects on various cancer cell lines, including breast and prostate cancers, with low toxicity to normal cells .
Case Study: Topoisomerase Inhibition
In a study evaluating 29 thiophene-based compounds, three demonstrated significant topoisomerase II inhibitory activity without DNA intercalation. These compounds induced apoptosis in cancer cells and increased reactive oxygen species (ROS) levels, suggesting a mechanism of action that may involve oxidative stress .
Analgesic Activity
Another area of interest is the analgesic activity of thiophene derivatives. A derivative similar to our compound was evaluated for its analgesic effects using the hot plate method in animal models. The results indicated that these compounds exhibited analgesic effects that surpassed those of conventional analgesics like metamizole .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. Variations in substituents on the thiophene ring can significantly influence their biological properties. For instance, modifications at specific positions can enhance binding affinity to target proteins or alter metabolic stability.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
